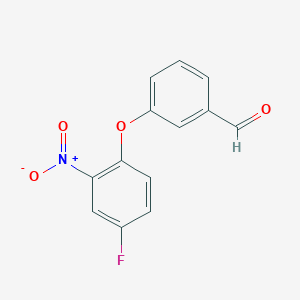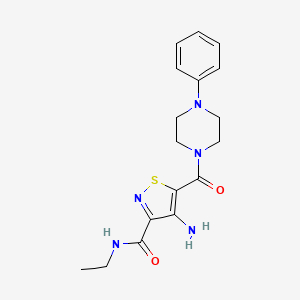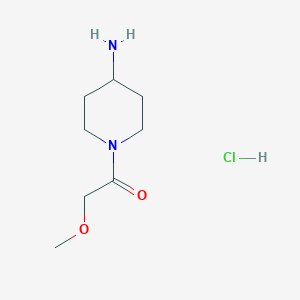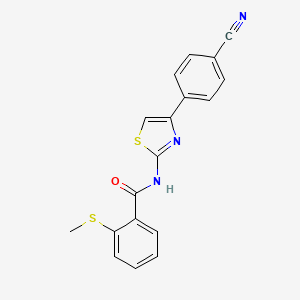
N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, gout, and menstrual cramps. It was first synthesized in the 1970s and has since been used in clinical practice.
Scientific Research Applications
Synthesis and Pharmacological Characterization
Compounds structurally related to N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide have been synthesized and characterized for their pharmacological properties. For example, studies on κ-opioid receptor antagonists demonstrate the potential of such compounds in treating depression and addiction disorders (S. Grimwood et al., 2011). Additionally, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has shown considerable antitumor activity against various cancer cell lines, suggesting the relevance of these compounds in oncology (L. Yurttaş et al., 2015).
Corrosion Inhibitors
Derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors, demonstrating their utility in protecting metals against corrosion in acidic and mineral oil mediums. This application is crucial for industries that require materials with high resistance to corrosive environments (A. Yıldırım & M. Cetin, 2008).
Material Science Applications
In materials science, these compounds have facilitated the development of novel materials. For instance, thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been utilized for preparing PMMA hybrid networks, which are significant for their improved thermal stability and robust polymer/filler networks (Gonul S. Batibay et al., 2020).
Antiplasmodial Properties
Compounds with the N-(3-Trifluoroacetyl-indol-7-yl) acetamide structure have been synthesized and evaluated for their in vitro antiplasmodial properties, showcasing the potential for treating malaria. This research indicates the importance of such compounds in the search for new antimalarial drugs (M. Mphahlele et al., 2017).
Antimicrobial and Antioxidant Properties
Recent studies have also explored the synthesis, structural investigation, and biological evaluation of heterocyclic amide derivatives, finding significant antioxidant and antimicrobial properties. These findings highlight the versatility of such compounds in developing new therapeutics with potential applications in treating infections and diseases caused by oxidative stress (Sukriye Cakmak et al., 2022).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S2/c13-8-3-4-10(9(14)6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCTUVDNLKVLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)



![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)



